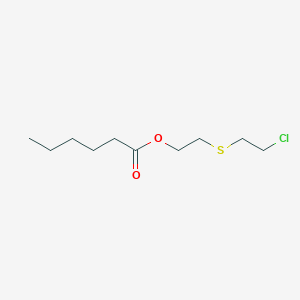

2-(2-Chloroethylsulfanyl)ethyl hexanoate

Description

Significance of Esters in Organic Chemistry Research

Esters are a vital class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another carbon chain. chemistrytalk.org Their importance in organic chemistry is multifaceted, spanning from fundamental research to large-scale industrial applications. solubilityofthings.comteachy.ai

Esters are widely recognized for their pleasant, often fruity, aromas, making them key components in the fragrance, food, and cosmetic industries. steme.orgdonau-chemie-group.comreagent.co.uk Natural esters are responsible for the characteristic scents of many fruits and flowers. steme.org Beyond their sensory properties, esters serve as crucial intermediates in organic synthesis. solubilityofthings.com The ester functional group can be readily converted into other functional groups, making it a versatile tool for synthetic chemists. hashnode.dev

In the realm of materials science, esters are the building blocks of polyesters, a major class of polymers used in textiles, packaging (like PET bottles), and various plastic materials. ebsco.commedium.com Furthermore, esters are significant in biological systems; for instance, triglycerides, which are esters of fatty acids and glycerol, are essential for energy storage in living organisms. medium.com In medicinal chemistry, the ester group can be used to create prodrugs, where a pharmacologically active molecule is masked with an ester to improve its absorption and delivery, only to be hydrolyzed back to the active form within the body. stereoelectronics.org

Below is an interactive table summarizing the diverse applications of esters:

| Application Area | Specific Use |

| Flavors & Fragrances | Artificial flavorings in food and beverages, scents in perfumes and cosmetics. donau-chemie-group.com |

| Solvents | Used in paints, varnishes, adhesives, and lacquers due to their ability to dissolve a wide range of organic compounds. donau-chemie-group.comhashnode.dev |

| Polymers | Monomers for the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). ebsco.commedium.com |

| Pharmaceuticals | Used in prodrug formulations to enhance drug delivery. stereoelectronics.org |

| Lubricants | Synthetic lubricants for various industrial applications. wikipedia.org |

| Plasticizers | Added to polymers like PVC to increase their flexibility. hashnode.dev |

Role of Organosulfur and Organochlorine Moieties in Chemical Systems

The presence of both a sulfur and a chlorine atom in 2-(2-Chloroethylsulfanyl)ethyl hexanoate (B1226103) introduces additional layers of chemical reactivity and potential functionality.

Organosulfur Compounds:

Organosulfur compounds, which contain carbon-sulfur bonds, are ubiquitous in nature and play critical roles in biochemistry. fiveable.mewikipedia.org The amino acids cysteine and methionine, for example, are essential components of proteins, where disulfide bridges formed from cysteine residues help to stabilize protein structure. fiveable.me Thioethers (or sulfides), which have a C-S-C linkage, are found in many biologically active molecules and are known for their distinct odors. fiveable.mejmchemsci.com

In synthetic organic chemistry, organosulfur compounds are valuable intermediates. nih.gov The sulfur atom can exist in various oxidation states, allowing for a rich and diverse range of chemical transformations. nih.gov Thioethers, for instance, can be synthesized through the reaction of a thiol with an alkyl halide. masterorganicchemistry.comlibretexts.org They are important in medicinal chemistry, with thioether functionalities present in a variety of pharmaceutical agents. taylorandfrancis.com

Organochlorine Compounds:

Organochlorine compounds are organic molecules containing at least one carbon-chlorine bond. wikipedia.org The chloroalkane functional group, as seen in 2-(2-Chloroethylsulfanyl)ethyl hexanoate, imparts specific reactivity to the molecule. Alkyl chlorides are versatile reagents in organic synthesis, often acting as alkylating agents in nucleophilic substitution reactions. fiveable.me The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comalevelchemistry.co.uk

Organochlorine compounds have been widely used as solvents, in the production of polymers, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. fiveable.meunacademy.comprezi.com However, the environmental persistence and potential toxicity of some organochlorine compounds, such as certain pesticides and polychlorinated biphenyls (PCBs), have led to restrictions on their use. medigraphic.comnih.govijcrt.orgnih.govcoastalwiki.org

Research Gaps and Opportunities for this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a conspicuous absence of studies detailing its synthesis, physical properties, chemical reactivity, and potential applications. This lack of information presents a fertile ground for new research endeavors.

The bifunctional nature of this molecule, possessing an ester, a thioether, and an alkyl chloride, suggests a rich and complex chemical profile waiting to be explored. Research into this compound could proceed in several promising directions:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first crucial step. This would be followed by a comprehensive characterization of its physical and spectroscopic properties.

Reactivity Studies: Investigating the reactivity of the different functional groups within the molecule would be highly informative. For instance, studies could explore the selective reaction of the alkyl chloride in nucleophilic substitutions while preserving the ester and thioether moieties, or the oxidation of the thioether to a sulfoxide (B87167) or sulfone.

Potential Applications: Given the properties of its constituent functional groups, this compound could be investigated as a precursor for novel polymers, as a potential biologically active agent, or as a specialized solvent. The presence of both a "soft" sulfur atom and a "hard" ester oxygen could lead to interesting metal coordination properties, suggesting applications in catalysis or materials science.

Bifunctional Reagents: This molecule could serve as a bifunctional reagent in organic synthesis, allowing for the sequential or simultaneous introduction of different functionalities into a target molecule. nih.govnih.gov

The exploration of this compound offers an exciting opportunity to expand our understanding of bifunctional molecules and potentially uncover new chemical entities with valuable properties.

Structure

3D Structure

Properties

CAS No. |

91139-03-6 |

|---|---|

Molecular Formula |

C10H19ClO2S |

Molecular Weight |

238.78 g/mol |

IUPAC Name |

2-(2-chloroethylsulfanyl)ethyl hexanoate |

InChI |

InChI=1S/C10H19ClO2S/c1-2-3-4-5-10(12)13-7-9-14-8-6-11/h2-9H2,1H3 |

InChI Key |

VOYMWESMUKEAQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCCSCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of the Hexanoate (B1226103) Ester Moiety

The creation of the hexanoate ester is the key chemical transformation in the synthesis of the target compound. This involves the covalent bonding of the hexanoyl group to the oxygen atom of the 2-(2-chloroethylsulfanyl)ethanol precursor.

Reactions utilizing acyl halides are a common and effective method for ester synthesis due to the high reactivity of the acyl halide functional group. savemyexams.com This approach typically results in high yields and rapid reaction times. ugent.be

The condensation of an acyl chloride with an alcohol is a direct and often vigorous reaction that produces an ester and hydrogen chloride (HCl) gas. chemguide.co.ukchemguide.co.uk In the context of synthesizing 2-(2-chloroethylsulfanyl)ethyl hexanoate, this involves the reaction of hexanoyl chloride with 2-(2-chloroethylsulfanyl)ethanol.

The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the hexanoyl chloride. savemyexams.comlibretexts.org This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. chemguide.co.uklibretexts.org The proton from the alcohol is subsequently removed, often by the expelled chloride ion or an added base, to yield the final ester product and HCl. libretexts.org The reaction is generally exothermic and can often be performed at room temperature or below. chemguide.co.ukyoutube.com

While the reaction between acyl chlorides and alcohols can proceed without a catalyst, the process is often facilitated by the addition of a base to neutralize the HCl byproduct. youtube.com This prevents the buildup of strong acid, which could potentially lead to side reactions with sensitive substrates. youtube.com Weak, non-nucleophilic bases are typically preferred.

Commonly used catalyst systems include tertiary amines like pyridine (B92270), triethylamine (B128534) (Et3N), and 4-dimethylaminopyridine (B28879) (DMAP). ugent.be DMAP is a particularly effective acylation catalyst, often used in small quantities to significantly accelerate the reaction. organic-chemistry.orgresearchgate.net In addition to stoichiometric or catalytic bases, various Lewis acids have also been reported to catalyze the esterification of alcohols with acyl chlorides. ugent.be

| Catalyst Type | Examples | Function |

|---|---|---|

| Tertiary Amine Bases | Pyridine, Triethylamine (Et3N), 4-Dimethylaminopyridine (DMAP), 1,4-diazabicyclo[2.2.2]octane (DABCO) | Acts as an HCl scavenger and nucleophilic catalyst. |

| Lewis Acids | BiCl3, ZnO, Al2O3, ZrOCl2·8H2O, TiO2, CeCl3 | Activates the acyl chloride carbonyl group toward nucleophilic attack. |

| Supported Catalysts | Polystyrene-supported DMAP | Allows for easy removal and recycling of the catalyst. organic-chemistry.org |

The choice of solvent can influence the rate and outcome of acylation reactions. The solvent must be inert to the highly reactive acyl chloride. researchgate.net Aprotic solvents such as dichloromethane (B109758), chloroform, diethyl ether, and tetrahydrofuran (B95107) (THF) are commonly employed. researchgate.net

The polarity of the solvent can affect reaction yields, although the relationship is not always direct. In one study on the acylation of a complex alcohol with palmitoyl (B13399708) chloride, acetone (B3395972) provided the highest yield compared to more polar solvents like dimethylformamide or less polar solvents like ethyl acetate (B1210297) and diethyl ether. researchgate.net The selection of an appropriate solvent is crucial for ensuring that all reactants remain in solution and for facilitating the workup and purification of the final product. researchgate.net

| Solvent | Relative Polarity | Reported Yield (%) |

|---|---|---|

| Acetone | Medium | 90.6 |

| Dimethylformamide (DMF) | High | < 90.6 |

| Ethyl Acetate | Medium-Low | < 90.6 |

| Diethyl Ether | Low | < 90.6 |

An alternative to using highly reactive acyl chlorides is the direct reaction of a carboxylic acid with an alcohol. This method is often preferred in large-scale industrial processes due to the lower cost and higher stability of carboxylic acids compared to acyl chlorides.

The Fischer esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, this would involve heating hexanoic acid with 2-(2-chloroethylsulfanyl)ethanol using a catalyst such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com

This reaction is a reversible equilibrium process. chemguide.co.ukmasterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgjove.com The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. jove.com After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.comlibretexts.org To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water from the reaction mixture as it forms, for example, through azeotropic distillation. masterorganicchemistry.commasterorganicchemistry.com

Alternative Esterification Approaches

Acid Anhydride Reactions

The formation of the ester, this compound, can be efficiently accomplished by reacting the alcohol precursor, 2-(2-Chloroethylsulfanyl)ethanol, with hexanoic anhydride. This method is a common and effective route for creating ester bonds. The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol on one of the carbonyl carbons of the acid anhydride. This process results in the formation of the desired ester and a molecule of hexanoic acid as a byproduct. libretexts.orglibretexts.org

The general reaction can be represented as: CH₃(CH₂)₄C(O)OC(O)(CH₂)₄CH₃ + HOCH₂CH₂SCH₂CH₂Cl → CH₃(CH₂)₄COOCH₂CH₂SCH₂CH₂Cl + CH₃(CH₂)₄COOH

While the reaction can proceed without a catalyst, it is often slow. To increase the reaction rate, the mixture is typically warmed. libretexts.org Additionally, a base catalyst, such as pyridine or a tertiary amine, can be employed. The catalyst functions by deprotonating the alcohol, increasing its nucleophilicity, and also by neutralizing the carboxylic acid byproduct, which can help drive the equilibrium towards the products.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Byproduct |

| 2-(2-Chloroethylsulfanyl)ethanol | Hexanoic Anhydride | Heat, optional base catalyst (e.g., Pyridine) | This compound | Hexanoic Acid |

Synthesis of the 2-(2-Chloroethylsulfanyl)ethanol Precursor

The alcohol, 2-(2-Chloroethylsulfanyl)ethanol, also known as 2-hydroxyethyl 2-chloroethyl sulfide (B99878), is a critical intermediate for the synthesis of the final product. nih.gov Its synthesis involves the formation of a specific thioether linkage and the incorporation of both a hydroxyl and a beta-chloroethyl group.

Formation of Chloroethyl Thioether Linkages

The core of the precursor is the thioether bond, which connects a hydroxyethyl (B10761427) group and a chloroethyl group. The formation of this C-S-C linkage is a key synthetic challenge.

The most common and versatile method for forming thioether bonds is through nucleophilic substitution, typically an Sₙ2 reaction. acsgcipr.org This involves a sulfur-based nucleophile attacking an electrophilic carbon atom, displacing a leaving group. pearson.compearson.com

One primary route involves the reaction of a thiolate anion with an alkyl halide. youtube.com For the synthesis of 2-(2-Chloroethylsulfanyl)ethanol, this can be achieved by reacting the sodium salt of 2-mercaptoethanol (B42355) with a suitable chloro- and halo-substituted ethane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644). The thiolate, generated by treating 2-mercaptoethanol with a base like sodium hydroxide (B78521), attacks one of the electrophilic carbons of the dihaloethane, displacing a halide ion. Using an excess of the dihaloethane can favor the formation of the desired monosubstituted product over the disubstituted thioether.

| Nucleophile | Electrophile | Base | Solvent | Reaction Type |

| 2-Mercaptoethanol | 1,2-Dichloroethane | Sodium Hydroxide | Polar aprotic (e.g., DMSO, DMF) | Sₙ2 |

| Sodium Sulfide | 2-Chloroethanol (B45725) | - | Water or Alcohol | Sₙ2 (forms Thiodiglycol) |

The –CH₂CH₂Cl moiety is a key functional group of the precursor. A direct method for its introduction is the use of 1,2-dichloroethane as the electrophile in a nucleophilic substitution reaction with a thiolate, as described previously. rsc.org

An alternative strategy involves the selective chlorination of a precursor diol, thiodiglycol (B106055) (S(CH₂CH₂OH)₂). wikipedia.org Thiodiglycol can be synthesized by reacting sodium sulfide with two equivalents of 2-chloroethanol. wikipedia.org The subsequent reaction of thiodiglycol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid can yield the chloroethyl group. wikipedia.orgosti.gov Careful control of the stoichiometry (i.e., using approximately one equivalent of the chlorinating agent per mole of thiodiglycol) is crucial to favor the formation of the mono-chlorinated product, 2-(2-Chloroethylsulfanyl)ethanol, over the dichlorinated byproduct, bis(2-chloroethyl)sulfide (mustard gas).

Integration of the Alcohol Functionality

The presence of the hydroxyl group is essential for the final esterification step. The synthetic strategies for the precursor are designed to ensure this functionality is incorporated correctly.

In the nucleophilic substitution route starting from 2-mercaptoethanol, the alcohol functionality is inherent in the starting material. researchgate.net The reaction conditions, typically using a base to form the thiolate, are generally mild enough to leave the hydroxyl group intact.

In the strategy involving the chlorination of thiodiglycol, the alcohol group is also present from the start. The challenge in this method lies in the selective reaction of only one of the two hydroxyl groups. The synthesis of thiodiglycol itself is straightforward, often achieved through the reaction of hydrogen sulfide with ethylene (B1197577) oxide or, more commonly, sodium sulfide with 2-chloroethanol. wikipedia.orgorgsyn.org

Multi-Step Synthetic Sequences for the Target Compound

Combining the synthesis of the precursor with the final esterification step provides a complete pathway to this compound. A logical and efficient multi-step sequence is outlined below.

Step 1: Synthesis of the Precursor Alcohol, 2-(2-Chloroethylsulfanyl)ethanol

A reliable method begins with 2-mercaptoethanol. This is deprotonated with a strong base, such as sodium hydroxide or sodium ethoxide, in a suitable solvent to form the corresponding sodium thiolate. This nucleophilic species is then reacted with an excess of 1,2-dichloroethane. The excess dihalide helps to minimize the formation of the symmetrical diether byproduct. The reaction proceeds via an Sₙ2 mechanism to yield 2-(2-Chloroethylsulfanyl)ethanol. Subsequent purification, for example, by distillation under reduced pressure, is necessary to remove unreacted starting materials and byproducts.

Step 2: Esterification to form this compound

The purified 2-(2-Chloroethylsulfanyl)ethanol from Step 1 is then reacted with hexanoic anhydride. The reaction is typically conducted by heating the two reagents together, often in the presence of a catalytic amount of a base like pyridine. The pyridine accelerates the reaction and neutralizes the hexanoic acid formed. After the reaction is complete, the mixture is worked up to isolate the final product. This may involve washing with an aqueous base to remove any remaining hexanoic acid and catalyst, followed by drying and purification, potentially through vacuum distillation or chromatography.

This two-step sequence represents a robust and feasible route for the laboratory-scale synthesis of this compound, utilizing fundamental organic transformations.

Convergent and Linear Synthesis Pathways

The construction of this compound involves the formation of a thioether linkage and an ester bond. These transformations can be sequenced in different orders, leading to distinct linear and convergent synthetic plans.

Linear Synthesis Pathway

A linear synthesis approach involves the sequential construction of the molecule, where each step builds upon the previous one. A logical linear route to this compound would first involve the synthesis of the thioether alcohol precursor, 2-((2-chloroethyl)thio)ethanol (B1617415), followed by its esterification with a hexanoyl derivative.

Step 1: Synthesis of 2-((2-chloroethyl)thio)ethanol. This precursor can be synthesized via a nucleophilic substitution reaction between 2-chloroethanol and sodium sulfide (or sodium hydrosulfide). The reaction typically proceeds by an SN2 mechanism. acsgcipr.org The sulfide or hydrosulfide (B80085) anion acts as the nucleophile, displacing a chloride ion from one molecule of 2-chloroethanol to form a thiol intermediate, which then reacts with a second molecule of 2-chloroethanol. To favor the formation of the desired asymmetrical product, a more controlled approach using a pre-formed thiol, such as 2-mercaptoethanol, followed by reaction with a suitable two-carbon electrophile with a chloro group is an alternative.

Step 2: Esterification of 2-((2-chloroethyl)thio)ethanol. The final step in this linear sequence is the esterification of the synthesized alcohol. A highly efficient method for this transformation is the reaction with hexanoyl chloride. stackexchange.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. youtube.com The high reactivity of the acyl chloride allows for rapid and often quantitative conversion to the desired ester under mild conditions. stackexchange.com

Convergent Synthesis Pathway

For this compound, a plausible convergent approach would involve the synthesis of two key intermediates: a protected thiol-containing hexanoate ester and a suitable chloro-functionalized electrophile.

Fragment A Synthesis: A Protected Thiol Hexanoate. This could involve the esterification of a protected 2-mercaptoethanol, for instance, with a trityl or other suitable protecting group on the sulfur atom, with hexanoyl chloride.

Fragment B Synthesis: A Chloro-functionalized Electrophile. A simple two-carbon electrophile, such as 1-bromo-2-chloroethane, would serve as the second fragment.

Fragment Coupling: The final step would involve the deprotection of the thiol group on Fragment A, followed by a nucleophilic substitution reaction with Fragment B under basic conditions to form the thioether linkage.

While theoretically possible, this convergent approach is likely more complex and less atom-economical for a molecule of this size compared to the more direct linear pathway.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed linear synthesis of this compound, the esterification step is a critical point for optimization.

Esterification of 2-((2-chloroethyl)thio)ethanol with Hexanoyl Chloride

The reaction between an alcohol and an acyl chloride is generally fast and high-yielding. stackexchange.com However, several parameters can be fine-tuned to ensure optimal results.

Solvent Selection: The choice of solvent can influence the reaction rate and ease of product isolation. Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used to prevent any reaction with the solvent.

Base Stoichiometry: A tertiary amine base is added to scavenge the HCl produced during the reaction. youtube.com The use of a slight excess of the base (e.g., 1.1 to 1.2 equivalents) can ensure that the reaction goes to completion by preventing the protonation of the alcohol.

Temperature Control: These reactions are often exothermic. youtube.com Running the reaction at a reduced temperature (e.g., 0 °C) during the addition of the acyl chloride can help to control the reaction rate and minimize the formation of byproducts. After the initial addition, the reaction is typically allowed to warm to room temperature.

Reaction Time: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Below are interactive data tables showcasing hypothetical results from optimization studies for the esterification step.

Table 1: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 2 | 95 |

| 2 | Tetrahydrofuran | 25 | 2 | 92 |

| 3 | Diethyl Ether | 25 | 2 | 89 |

| 4 | Toluene | 25 | 2 | 85 |

Table 2: Effect of Base on the Yield of this compound

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine (1.1) | Dichloromethane | 25 | 2 | 96 |

| 2 | Triethylamine (1.1) | Dichloromethane | 25 | 2 | 95 |

| 3 | DIPEA (1.1) | Dichloromethane | 25 | 2 | 94 |

| 4 | None | Dichloromethane | 25 | 2 | 45 |

Table 3: Effect of Temperature on the Yield of this compound

| Entry | Temperature (°C) | Solvent | Base (equivalents) | Time (h) | Yield (%) |

| 1 | 0 to 25 | Dichloromethane | Pyridine (1.1) | 2 | 97 |

| 2 | 25 | Dichloromethane | Pyridine (1.1) | 2 | 96 |

| 3 | 40 | Dichloromethane | Pyridine (1.1) | 2 | 93 |

These hypothetical data illustrate that the reaction is robust, with optimal yields achieved under mild conditions. The use of a suitable aprotic solvent, a slight excess of a tertiary amine base, and controlled temperature are key to achieving high yield and purity.

Reactivity and Mechanistic Investigations

Hydrolysis Pathways of the Ester Linkage

The cleavage of the ester bond in 2-(2-Chloroethylsulfanyl)ethyl hexanoate (B1226103) can occur under both acidic and basic conditions, following well-established mechanisms of ester hydrolysis. The specific pathway and its rate are influenced by factors such as pH, temperature, and the structural features of the molecule itself.

Acid-catalyzed hydrolysis of esters is a reversible process that follows the principle of microscopic reversibility, meaning the mechanism is the reverse of Fischer esterification. chemistrysteps.comlibretexts.org For 2-(2-Chloroethylsulfanyl)ethyl hexanoate, the reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

The generally accepted mechanism for acid-catalyzed hydrolysis of esters like this compound is the AAC2 mechanism, which involves an acyl-oxygen cleavage. ucoz.com The process is initiated by the protonation of the carbonyl oxygen of the ester. This initial step is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. This attack leads to the formation of a key tetrahedral intermediate.

This intermediate is characterized by a central carbon atom bonded to the original carbonyl oxygen (now protonated), the oxygen of the attacking water molecule, the alkyl chain of the hexanoate group, and the oxygen of the 2-(2-chloroethylsulfanyl)ethoxy group. The formation and breakdown of this intermediate are the rate-determining steps of the reaction. The transition states associated with these steps are of high energy. The stability of the tetrahedral intermediate is influenced by the electronic effects of the substituents. In the case of this compound, the electron-withdrawing nature of the chlorine atom in the alcohol moiety can have a modest impact on the stability of the intermediate and the transition states. Theoretical studies on similar esters suggest that the inclusion of at least two water molecules is necessary to accurately model the formation of the tetrahedral intermediate and the subsequent proton transfers. researchgate.net

The breakdown of the tetrahedral intermediate involves a series of proton transfers, ultimately leading to the expulsion of the alcohol, 2-(2-chloroethylsulfanyl)ethanol, and the regeneration of the acid catalyst, yielding hexanoic acid. youtube.com

Table 1: Key Steps in the AAC2 Hydrolysis of this compound

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H3O+). |

| 2 | Nucleophilic attack by water on the electrophilic carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking water molecule to the alkoxy oxygen. |

| 5 | Elimination of the alcohol, 2-(2-chloroethylsulfanyl)ethanol. |

| 6 | Deprotonation of the protonated carboxylic acid to yield hexanoic acid and regenerate the acid catalyst. |

This table is based on the general mechanism of AAC2 ester hydrolysis.

Rate prediction for the hydrolysis of esters can be approached using quantitative structure-activity relationship (QSAR) models. These models often utilize various molecular descriptors to correlate the structure of a compound with its reactivity. nih.gov For this compound, relevant descriptors would include electronic parameters (like Hammett or Taft constants for the substituents), steric parameters, and quantum chemical descriptors. researchgate.net Deep learning and multiple linear regression models have been developed to predict hydrolysis rates of esters with high accuracy, and such models could be applied to estimate the hydrolysis rate of this specific compound. nih.govresearchgate.net

Table 2: Predicted Influence of Structural Features on Acid-Catalyzed Hydrolysis Rate

| Structural Feature | Effect on AAC2 Hydrolysis Rate | Rationale |

| Hexanoate Chain | Minimal electronic effect | The long alkyl chain has a negligible inductive effect on the reaction center. |

| Thioether Linkage (-S-) | Minor rate-decreasing effect | The sulfur atom is slightly electron-withdrawing compared to a methylene (B1212753) group, which can slightly decrease the rate. |

| Chloroethyl Group (-CH2CH2Cl) | Rate-decreasing effect | The electron-withdrawing inductive effect of the chlorine atom reduces the electron density at the carbonyl oxygen, disfavoring protonation. researchgate.net |

This table represents a qualitative prediction based on established principles of physical organic chemistry.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters. chemistrysteps.comwikipedia.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally faster and more efficient for achieving complete hydrolysis compared to the acid-catalyzed counterpart. libretexts.org

The most common mechanism for the base-catalyzed hydrolysis of esters, including this compound, is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This pathway involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. jk-sci.com This intermediate then collapses, with the expulsion of the alkoxide leaving group, 2-(2-chloroethylsulfanyl)ethoxide. The resulting hexanoic acid is then deprotonated by the strongly basic alkoxide to form the carboxylate salt and the alcohol 2-(2-chloroethylsulfanyl)ethanol. This final, essentially irreversible acid-base step drives the reaction to completion. masterorganicchemistry.com

The rate of the BAC2 reaction is sensitive to steric hindrance at the carbonyl group and the nature of the leaving group. For this compound, the hexanoate chain does not present significant steric hindrance. The stability of the leaving alkoxide is influenced by the electron-withdrawing chloroethyl group, which can slightly increase the rate of the reaction compared to esters with simple alkyl groups.

An alternative, though much rarer, pathway for base-catalyzed ester hydrolysis is the BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This mechanism is analogous to an SN2 reaction, where the hydroxide ion acts as a nucleophile and attacks the α-carbon of the alcohol moiety, with the carboxylate acting as the leaving group. The BAL2 mechanism is generally not favored for the hydrolysis of esters of primary and secondary alcohols. researchgate.net

For this compound, the alcohol portion is a substituted primary alcohol. Therefore, the BAL2 mechanism is considered highly unlikely. The attack of the hydroxide ion would occur at the methylene group attached to the ester oxygen. While the presence of the sulfur and chlorine atoms might have some influence on the electrophilicity of this carbon, the carbonyl carbon remains a much more favorable site for nucleophilic attack. Isotopic labeling studies on similar esters have consistently shown that acyl-oxygen cleavage (BAC2) is the predominant pathway. researchgate.net

Table 3: Comparison of BAC2 and BAL2 Mechanisms for this compound

| Feature | BAC2 Mechanism | BAL2 Mechanism |

| Nucleophilic Attack Site | Carbonyl carbon | α-carbon of the alcohol moiety |

| Bond Cleavage | Acyl-Oxygen (C-O) | Alkyl-Oxygen (O-C) |

| Intermediate | Tetrahedral intermediate | SN2 transition state |

| Likelihood for this Compound | Highly favored | Highly disfavored |

This table provides a comparative analysis of the two potential base-catalyzed hydrolysis mechanisms.

Enzymatic Hydrolysis of Esters

The enzymatic hydrolysis of esters is a fundamental biochemical reaction catalyzed by a class of enzymes known as esterases. These enzymes are crucial in various biological processes, including signal transduction and metabolism. The hydrolysis of an ester, such as this compound, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.

Esterase-catalyzed hydrolysis is a well-studied process that typically proceeds through a two-step mechanism involving an acyl-enzyme intermediate. frontiersin.orgwikipedia.org The general mechanism can be outlined as follows:

Acylation Step: A nucleophilic residue in the enzyme's active site, typically a serine, attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate. The intermediate then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate.

Deacylation Step: A water molecule enters the active site and, activated by a basic residue (often histidine), attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the free enzyme. frontiersin.org

| Step | Description | Key Events |

| 1. Substrate Binding | The ester substrate, this compound, binds to the active site of the esterase. | Formation of the enzyme-substrate complex. |

| 2. Acylation | A nucleophilic residue (e.g., Serine) attacks the ester's carbonyl carbon. | Formation of a tetrahedral intermediate, followed by the release of the alcohol (2-(2-chloroethylsulfanyl)ethanol) and formation of an acyl-enzyme intermediate. |

| 3. Deacylation | A water molecule attacks the acyl-enzyme intermediate. | Formation of a second tetrahedral intermediate. |

| 4. Product Release | The intermediate collapses, releasing the carboxylic acid (hexanoic acid) and regenerating the active enzyme. | The enzyme is ready for another catalytic cycle. |

This interactive table outlines the general steps in esterase-catalyzed hydrolysis.

The catalytic activity of esterases is dependent on a specific arrangement of amino acid residues within the active site. wikipedia.orgrsc.org Many esterases, particularly serine hydrolases, feature a "catalytic triad" composed of serine (Ser), histidine (His), and an acidic residue, typically aspartic acid (Asp) or glutamic acid (Glu). frontiersin.org

Serine (Ser): Acts as the primary nucleophile that attacks the ester carbonyl. frontiersin.orgwikipedia.org

Histidine (His): Functions as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. During deacylation, it activates the water molecule by accepting a proton from it. frontiersin.org

Aspartic Acid/Glutamic Acid (Asp/Glu): This acidic residue helps to orient the histidine residue and stabilize the positive charge that develops on the histidine during the transition states, thereby enhancing its ability to act as a general base. frontiersin.org

In addition to the catalytic triad, an "oxyanion hole," typically formed by the backbone amide groups of other residues, plays a crucial role. This structural feature stabilizes the negative charge that develops on the carbonyl oxygen of the tetrahedral intermediates, lowering the activation energy of the reaction. frontiersin.org

| Residue/Feature | Function in Catalysis |

| Serine | Acts as the nucleophile, attacking the ester carbonyl carbon. |

| Histidine | Functions as a general base to activate both the serine residue and the water molecule. |

| Aspartate/Glutamate | Orients and stabilizes the histidine residue. |

| Oxyanion Hole | Stabilizes the negatively charged tetrahedral intermediates formed during the reaction. |

This interactive table summarizes the roles of key components in the esterase active site.

Reactivity of the Thioether Linkage

The sulfur atom of the thioether linkage in this compound is a site of significant reactivity, primarily involving oxidation and coordination to metal centers.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidation reactions can be achieved using a variety of oxidizing agents. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant for this transformation. nih.gov The selectivity of the oxidation, yielding either the sulfoxide or the sulfone, can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.org For example, the oxidation of sulfides with hydrogen peroxide can be catalyzed by different metal catalysts to selectively produce either sulfoxides or sulfones. organic-chemistry.org

The oxidation of the analogous sulfur mustard, bis(2-chloroethyl)sulfide, yields dichlorodiethyl sulfone, also known as mustard sulfone. wikipedia.org This sulfone is a stable, crystalline solid. The properties and reactivity of mustard sulfone have been studied, and it is known to undergo reactions such as cyclization in the presence of a base to form 1,4-oxathiane-4,4-dioxide. wikipedia.org

The oxidation state of the sulfur atom significantly impacts the chemical and physical properties of the molecule. The introduction of oxygen atoms increases the polarity and can alter the biological activity.

Table 2: Oxidation Products of this compound

| Product Name | Chemical Formula | Oxidation State of Sulfur |

|---|---|---|

| 2-(2-Chloroethylsulfinyl)ethyl hexanoate | C10H19ClO3S | +2 (Sulfoxide) |

Metal Coordination Chemistry

While specific studies on the metal coordination chemistry of the thioether linkage in this compound are not documented in the reviewed literature, the soft nature of the sulfur atom in thioethers makes it a potential ligand for soft metal ions. Thioether complexes with various transition metals are well-known.

Separately, the hexanoate portion of the molecule can participate in coordination chemistry. Metal 2-ethylhexanoates are widely used as precursors in materials science for the formation of metal and metal oxide thin films. researchgate.net The carboxylate group of the hexanoate can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. researchgate.net It is conceivable that this compound could act as a bidentate ligand, coordinating to a metal center through both the sulfur atom of the thioether and an oxygen atom of the hexanoate ester, although this has not been experimentally verified in the available literature.

Degradation and Environmental Transformation

Abiotic Degradation Pathways

Hydrolysis in Aqueous and Soil Systems

Influence of pH and Temperature on Hydrolytic Stability

No data available.

Photochemical Degradation Mechanisms

Photooxidative Destruction Pathways

No data available.

Direct Photolysis Considerations

No data available.

Thermal Decomposition Processes

No data available.

Due to the absence of specific research on 2-(2-Chloroethylsulfanyl)ethyl hexanoate (B1226103), providing a detailed and accurate article that adheres to the requested outline is not possible at this time. To maintain scientific accuracy, no information from related but structurally different compounds will be presented.

Thermal Stability of Esters with Halogenated Side Chains

The thermal stability of 2-(2-Chloroethylsulfanyl)ethyl hexanoate is influenced by the presence of both the ester group and the chloroethyl side chain. Generally, thioethers are known to undergo decomposition upon heating. For instance, sulfur mustard (bis(2-chloroethyl) sulfide), a related compound, decomposes when heated to temperatures between 149°C and 177°C, releasing toxic fumes of sulfur oxides and hydrochloric acid cdc.gov. The presence of the chlorine atom is critical; its cleavage is often a key step in the degradation pathway.

The stability of the ester group itself is considerable, but the halogenated side chain introduces vulnerabilities. The C-Cl bond is susceptible to cleavage, which can initiate a cascade of decomposition reactions. Studies on sulfur mustard have shown that its decomposition can be spontaneous even at ambient temperatures over long periods researchgate.net. The initial step in the thermal or hydrolytic degradation of similar chloroethyl sulfides is the intramolecular cyclization to form a highly reactive episulfonium ion nih.govresearchgate.net. This process is significantly faster than the direct hydrolysis of the C-Cl bond and is a key factor in the compound's reactivity. The rate of this initial activation step is markedly dependent on temperature nih.gov.

While the long hexanoate chain may add some thermal stability compared to smaller analogues, the chloroethyl thioether moiety remains the most probable site for initial thermal degradation. Combustion of analogous compounds like CEES produces carbon dioxide, carbon monoxide, hydrogen chloride, phosgene, and sulfur oxides scbt.com.

Decomposition Products and Mechanisms

The decomposition of this compound is expected to proceed through mechanisms well-documented for its analogue, 2-chloroethyl ethyl sulfide (B99878) (CEES), and for sulfur mustard (HD).

Hydrolysis and Cyclization: In aqueous environments, the primary degradation pathway is initiated by the formation of a cyclic sulfonium (B1226848) (episulfonium) ion through intramolecular displacement of the chloride nih.govresearchgate.net. This highly strained, three-membered ring is a potent alkylating agent. The cation is then attacked by nucleophiles, such as water.

Formation of the Episulfonium Ion: The sulfur atom's lone pair of electrons attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a cyclic sulfonium cation researchgate.net. This is the rate-determining step and is not dependent on pH nih.gov.

Nucleophilic Attack: A water molecule attacks one of the carbon atoms of the episulfonium ring, opening the ring.

Formation of Hydroxyethyl (B10761427) Thioether: This results in the formation of a hydroxyethyl thioether and hydrochloric acid.

Dimerization and Further Reactions: Under more concentrated conditions, the episulfonium ion can also be attacked by another molecule of the parent compound, leading to the formation of dimeric sulfonium ions nih.gov. These dimers can then undergo further reactions. A major degradation product identified in aged samples of CEES is 1,4-dithiane, which is formed from the breakdown of these dimeric sulfonium ions nih.govnih.gov.

The table below summarizes the expected decomposition products based on studies of analogous compounds.

| Product Name | Chemical Formula | Formation Mechanism | Reference |

|---|---|---|---|

| 2-Hydroxyethyl ethyl sulfide (for CEES) | C4H10OS | Hydrolysis of the C-Cl bond via an episulfonium ion intermediate. | nih.govnih.gov |

| 1,4-Dithiane | C4H8S2 | Decomposition of dimeric sulfonium ions formed under concentrated conditions. | nih.govnih.gov |

| Divinyl sulfide (under basic conditions) | C4H6S | Elimination reaction (dehydrohalogenation) promoted by base. | nih.govencyclopedia.pub |

| Thiodiglycol (B106055) (from sulfur mustard) | C4H10O2S | Complete hydrolysis of both chloroethyl groups. | researchgate.netnih.gov |

| Hydrochloric Acid | HCl | Released during hydrolysis. | nih.govresearchgate.net |

Biotic Degradation Pathways

The ester linkage in this compound makes it susceptible to enzymatic attack by a wide range of microorganisms. The biotic degradation would likely proceed in a stepwise manner, starting with the hydrolysis of the ester bond, followed by the breakdown of the resulting organosulfur alcohol.

Microbial Transformation of Esters

Microorganisms are primary drivers in the environmental degradation of esters. The biosynthesis and hydrolysis of esters are common microbial metabolic processes researchgate.net.

Esterases (EC 3.1.1.1): These enzymes are ubiquitous in nature and catalyze the hydrolysis of ester bonds to form an alcohol and a carboxylic acid wikipedia.orgnih.gov. The initial and most critical step in the biodegradation of this compound would be the cleavage of the ester bond by a microbial esterase nih.govresearchgate.net. This reaction would yield hexanoic acid and 2-(2-chloroethylsulfanyl)ethanol.

Mechanism: The catalytic mechanism of most esterases involves a catalytic triad, typically composed of serine, histidine, and an acidic residue (aspartate or glutamate). The serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the cleavage of the ester bond nih.govmdpi.com.

Specificity: Esterases vary widely in their substrate specificity. Some have a broad range, hydrolyzing many different types of esters, while others are more specific nih.govmdpi.com. Given the structure of the target compound, it is likely that a non-specific carboxylesterase would be responsible for its initial hydrolysis nih.govtaylorandfrancis.com.

Alkylsulfatases (EC 3.1.6.-): While the target molecule is a thioether ester and not a sulfate (B86663) ester, alkylsulfatases are relevant in the broader context of microbial sulfur metabolism. These enzymes hydrolyze sulfate-ester bonds to yield an alcohol and inorganic sulfate nih.govnih.gov. The ability of some bacteria, such as Pseudomonas aeruginosa, to produce alkylsulfatases demonstrates their enzymatic capacity to cleave C-O-S linkages to acquire sulfur, a principle that is conceptually related to the eventual cleavage of the C-S bond in the thioether backbone of the molecule wikipedia.orgresearchgate.netresearchgate.net.

Following the initial ester hydrolysis, microorganisms can utilize the resulting products for growth.

Carbon Source: Hexanoic acid is a fatty acid that can be readily metabolized by many bacteria through the β-oxidation pathway to generate energy and cellular carbon. The other product, 2-(2-chloroethylsulfanyl)ethanol, could also potentially serve as a carbon source, although its degradation is more complex.

Sulfur Source: When preferred sulfur sources like inorganic sulfate are scarce, many microbes can express enzymes to acquire sulfur from organosulfur compounds nih.govbritannica.com. The 2-(2-chloroethylsulfanyl)ethanol resulting from ester hydrolysis could serve as a sulfur source. Bacteria like Rhodococcus species are well-known for their ability to cleave carbon-sulfur bonds specifically to extract sulfur for their metabolic needs, leaving the carbon backbone intact nih.govwikipedia.orgnih.govtandfonline.com.

Microbial Transformation of Organosulfur Compounds

The thioether bond in this compound (and its hydrolysis product) is a target for microbial degradation. The field of biodesulfurization, particularly concerning fossil fuels, has identified specific microbial pathways for cleaving C-S bonds wikipedia.orgtandfonline.comfrontiersin.org.

One of the most studied pathways is the "4S" pathway, found in bacteria like Rhodococcus erythropolis, which specifically removes sulfur from dibenzothiophene (B1670422) wikipedia.orgfrontiersin.org. This pathway involves a series of enzymatic oxidations at the sulfur atom, followed by C-S bond cleavage:

Oxidation: A monooxygenase first oxidizes the sulfide to a sulfoxide (B87167).

Further Oxidation: A second monooxygenase oxidizes the sulfoxide to a sulfone.

C-S Bond Cleavage: Another enzyme cleaves one of the C-S bonds of the sulfone.

Desulfination: The final step removes the sulfur as sulfite, which can be assimilated by the cell.

While this pathway is specific to thiophenic compounds, similar oxidative mechanisms are proposed for the degradation of alkyl sulfides by bacteria like Rhodococcus sp. strain JVH1, which can utilize various alkyl sulfides as a sole sulfur source nih.gov. This strain was shown to first oxidize the sulfide to a sulfoxide and then a sulfone before cleaving the C-S bond nih.gov. This suggests a likely pathway for the complete mineralization of the sulfur-containing portion of this compound following initial ester hydrolysis.

The table below summarizes the key enzymes and microbial genera involved in the biotic degradation pathways.

| Enzyme/Process | Function | Relevant Microbial Genera | Reference |

|---|---|---|---|

| Esterase | Hydrolyzes ester bond to form hexanoic acid and 2-(2-chloroethylsulfanyl)ethanol. | Pseudomonas, Bacillus, Rhizomucor, widely distributed. | nih.govnih.govnih.gov |

| β-Oxidation | Degradation of hexanoic acid for carbon and energy. | Widely distributed among bacteria. | |

| Monooxygenase (4S pathway-like) | Oxidizes the thioether sulfur to sulfoxide and sulfone, initiating C-S bond cleavage. | Rhodococcus, Pseudomonas. | nih.govwikipedia.orgfrontiersin.org |

| Alkylsulfatase | Hydrolyzes sulfate esters (demonstrates microbial capacity for sulfur acquisition). | Pseudomonas, Sulfolobus. | nih.govwikipedia.orgresearchgate.net |

Advanced Analytical Methodologies for Characterization

Mass Spectrometric Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of molecules by measuring their mass-to-charge ratio (m/z). For a compound such as 2-(2-Chloroethylsulfanyl)ethyl hexanoate (B1226103), mass spectrometry provides critical information regarding its molecular weight and chemical structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV). libretexts.org This process removes an electron from the molecule, generating an energetically unstable molecular ion (M•+) that subsequently undergoes fragmentation. libretexts.orgwikipedia.org The resulting fragmentation pattern serves as a molecular "fingerprint," offering detailed structural insights. libretexts.org While the molecular ion peak for many organic compounds can be observed, it is often weak or absent for esters with larger alcohol portions due to the prevalence of fragmentation. whitman.eduwhitman.edu

The fragmentation of 2-(2-Chloroethylsulfanyl)ethyl hexanoate in EI-MS is predicted to be governed by the characteristic behaviors of its two main functional components: the hexanoate ester group and the chloroethyl ethyl sulfide (B99878) group. Key fragmentation pathways include the McLafferty rearrangement, alpha cleavage, alkyl chain fragmentation, and cleavages specific to the organosulfur moiety.

The McLafferty rearrangement is a characteristic fragmentation pathway for carbonyl compounds, including esters, that possess a γ-hydrogen atom on a sufficiently long alkyl chain. slideshare.netlibretexts.orgyoutube.com The reaction proceeds through a six-membered ring transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. libretexts.org This process results in the formation of a neutral alkene molecule and a resonance-stabilized enol radical cation. slideshare.netlibretexts.org

For the hexanoate portion of this compound, the rearrangement involves the transfer of a hydrogen atom from the fourth carbon of the hexyl chain to the carbonyl oxygen. This leads to the elimination of a neutral propene molecule (C₃H₆) and the formation of a characteristic radical cation fragment. This rearrangement is a common and often prominent fragmentation pathway for straight-chain esters and carboxylic acids. whitman.edujove.com

Alpha (α) cleavage is another predominant fragmentation mechanism for esters, occurring at the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org This cleavage can happen on either side of the carbonyl. The most common and diagnostically significant α-cleavage for esters involves the loss of the alkoxy group (•OR') as a radical, leading to the formation of a resonance-stabilized acylium ion ([R-C=O]⁺). whitman.edulibretexts.orgnih.gov

In the case of this compound, this pathway results in the formation of the hexanoyl acylium ion. This ion is typically a prominent peak in the mass spectrum of hexanoate esters and is highly diagnostic for identifying the carboxylic acid portion of the molecule. whitman.edunih.gov Less frequently, cleavage of the bond between the carbonyl carbon and the alkyl chain can occur.

The long alkyl chains present in both the acid and alcohol moieties of an ester can undergo fragmentation. libretexts.org This process typically involves the sequential loss of small neutral hydrocarbon fragments. whitman.edu For straight-chain alkanes and alkyl groups, fragmentation often produces a series of carbocation clusters separated by 14 mass units, corresponding to the loss of methylene (B1212753) (CH₂) groups. whitman.edulibretexts.org In the mass spectrum of this compound, this would manifest as a series of peaks corresponding to the fragmentation of the pentyl group attached to the carbonyl carbon. libretexts.org

The fragmentation of the 2-(2-chloroethylsulfanyl)ethyl moiety is influenced by the presence of the sulfur and chlorine atoms. In the mass spectrometry of aliphatic sulfides, cleavage of the carbon-sulfur bond is a common pathway. nih.govacs.org The presence of a heteroatom like sulfur can direct the fragmentation process due to the localization of the charge on that atom. libretexts.org

For molecules containing a chloroethyl sulfide structure, fragmentation can be initiated by cleavage alpha to the sulfur atom, leading to the loss of an ethyl group or a chloroethyl group. Additionally, the presence of the chlorine atom introduces a characteristic isotopic pattern for any fragment containing it, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. A common fragmentation for 2-chloroethyl ethyl sulfide itself involves the formation of ions through cleavage of C-S and C-Cl bonds. nist.govnih.gov The fragmentation of this part of the molecule can lead to ions such as [CH₂CH₂S-CH₂CH₂Cl]⁺•, [CH₂=S⁺-CH₂CH₂Cl], and ions resulting from the loss of a chlorine radical.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 99 | [CH₃(CH₂)₄CO]⁺ | Alpha cleavage with loss of the •O(CH₂)₂S(CH₂)₂Cl radical. This forms the stable hexanoyl acylium ion. whitman.edunih.gov |

| 116 | [C₅H₁₁COOH₂]⁺• | McLafferty rearrangement of the hexanoate chain, leading to the elimination of propene (C₃H₆). whitman.edulibretexts.org |

| 109/111 | [CH₂CH₂S-CH₂CH₂Cl]⁺ | Cleavage of the ester C-O bond. Isotopic pattern due to ³⁵Cl/³⁷Cl. |

| 61 | [CH₃CH₂S]⁺ | Cleavage of the C-S bond in the sulfide moiety. nih.gov |

| 43 | [C₃H₇]⁺ | Fragmentation of the hexyl alkyl chain. libretexts.orgwhitman.edu |

Hyphenated Mass Spectrometry Techniques

To analyze complex mixtures or to obtain cleaner mass spectra of individual components, mass spectrometry is often combined with separation techniques. longdom.orgomicsonline.org These "hyphenated techniques" enhance analytical capabilities by separating compounds before they enter the mass spectrometer. longdom.orgasdlib.org

For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique. longdom.orgomicsonline.org In GC-MS, the sample is first vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. omicsonline.org As each separated compound elutes from the column, it is directly introduced into the ion source of the mass spectrometer for ionization and analysis. longdom.orgasdlib.org This provides a mass spectrum for each individual component, allowing for their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that separates compounds in the liquid phase before mass analysis. longdom.orgox.ac.uk This method is highly versatile and can be adapted for a wide range of compounds, including those that are not volatile enough for GC. omicsonline.org For this compound, Reverse-Phase LC could be employed, where the compound is separated based on its hydrophobicity. The eluent from the LC column is then passed through an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which removes the solvent and ionizes the analyte for MS analysis. ox.ac.uk The combination of a separation method with mass spectrometry is crucial for both the qualitative identification and quantitative analysis of specific compounds in complex matrices. omicsonline.org

Advanced Ionization Techniques (ESI, MALDI)

The choice of ionization technique is critical in mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of large and non-volatile molecules with minimal fragmentation. ESI would be suitable for analyzing potential hydrolysis products or conjugates of this compound. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically used for the analysis of large biomolecules that may have formed adducts with reactive compounds like this compound.

Chromatographic Separation Techniques

Effective separation is a prerequisite for accurate analysis, especially in complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental to the analytical workflow for compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of non-volatile and thermally sensitive compounds. In the analysis of sulfur mustard-related compounds, HPLC has been used to separate hydrolysis products and other metabolites. nih.govr-haas.de For this compound, reversed-phase HPLC with a C18 column would likely be the primary mode of separation, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 2: Predicted HPLC Parameters for the Separation of this compound and its Potential Metabolites

| Parameter | Value/Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A time-programmed gradient from high aqueous to high organic content |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis (if chromophores are present) or coupled to a mass spectrometer (LC-MS) |

This table outlines a typical set of HPLC parameters that could be adapted for the separation of this compound and related non-volatile species.

As a volatile compound, this compound is well-suited for separation by Gas Chromatography (GC). The choice of the stationary phase of the GC column is critical for achieving good resolution. A non-polar column would separate based on boiling points, while a more polar column would offer selectivity based on dipole-dipole interactions. The use of a halogen-specific detector, in addition to a mass spectrometer, could provide enhanced selectivity for chlorine-containing compounds. nih.gov

Two-Dimensional Chromatography (GCxGC, 2D-LC)

Comprehensive two-dimensional chromatography has emerged as a powerful analytical tool for the separation and characterization of complex samples. In the context of "this compound," a sulfur mustard analogue, these techniques offer significantly enhanced resolution and peak capacity compared to conventional one-dimensional chromatography.

Gas Chromatography (GCxGC):

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a detector, often a time-of-flight mass spectrometer (TOF-MS), provides a high degree of separation for volatile and semi-volatile compounds. This method is particularly advantageous for isolating target analytes from complex matrices. The enhanced separation is achieved by subjecting the effluent from a primary gas chromatography column to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with significantly increased peak capacity.

For the analysis of sulfur mustard and its analogues, such as "this compound," GCxGC can effectively separate the target compound from interfering matrix components, which is crucial for trace-level detection and identification. researchgate.net The selection of orthogonal stationary phases in the two columns is key to achieving optimal separation.

Liquid Chromatography (2D-LC):

While gas chromatography is well-suited for volatile compounds, two-dimensional liquid chromatography (2D-LC) offers a powerful alternative for the analysis of less volatile or thermally labile analogues and degradation products. Similar to GCxGC, 2D-LC utilizes two columns with different stationary phases to achieve enhanced separation. This technique is particularly useful for the direct analysis of aqueous samples and for compounds that are not amenable to GC without derivatization.

The table below illustrates a typical GCxGC-TOFMS setup that could be employed for the analysis of "this compound."

| Parameter | First Dimension Column | Second Dimension Column |

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysilphenylene-siloxane) | Mid-polar (e.g., 50% Phenyl Polysilphenylene-siloxane) |

| Length | 30 m | 1.5 m |

| Internal Diameter | 0.25 mm | 0.1 mm |

| Film Thickness | 0.25 µm | 0.1 µm |

| Modulation Period | 6 s | N/A |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | N/A |

Sample Preparation Techniques for Complex Matrices

The effective analysis of "this compound" in complex environmental or biological matrices necessitates robust sample preparation techniques to isolate the analyte and remove interfering substances. The choice of technique depends on the nature of the matrix and the concentration of the target compound.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of samples. For sulfur mustard and its related compounds, various sorbent materials can be employed. A notable development is the use of activated carbon fiber (ACF) as a sorbent. ACF offers a high surface area and a porous structure, allowing for the efficient adsorption and selective extraction of target analytes from aqueous matrices like urine. nih.gov The selectivity can be tuned by adjusting the pH of the eluting solvents, enabling the separation of different metabolites and related compounds. nih.gov

Solid-Phase Microextraction (SPME):

Solid-phase microextraction is a solvent-free sample preparation technique that is both simple and rapid. It is particularly well-suited for the analysis of volatile and semi-volatile compounds in various matrices. Headspace SPME (HS-SPME) is a common approach where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase above a sample. This technique has been successfully applied to monitor the degradation of sulfur mustard in solution and for its detection in soil. nih.govdtic.mil The choice of fiber coating is critical for optimal extraction efficiency. For sulfur mustard and its analogues, polyacrylate and carbowax/divinylbenzene fibers have shown good performance. dtic.mil The addition of deionized water to soil samples can enhance the sensitivity of the HS-SPME method. dtic.mil

The following table summarizes key parameters for SPME methods applicable to the analysis of sulfur mustard analogues.

| Parameter | HS-SPME for Soil | HS-SPME for Solution |

| Fiber Coating | Polyacrylate | Carboxen/Divinylbenzene/Polydimethylsiloxane (CAR/DVB/PDMS) |

| Extraction Temperature | Ambient | 60 °C |

| Extraction Time | 20 minutes or longer | 40 minutes |

| Matrix Modification | Addition of deionized water | Addition of NaCl |

| Analytical Technique | GC-MS | GCxGC-TOFMS |

These advanced sample preparation techniques, coupled with powerful two-dimensional chromatographic methods, provide the necessary sensitivity and selectivity for the reliable detection and quantification of "this compound" in challenging sample matrices.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

No molecular modeling or molecular dynamics simulation studies of 2-(2-Chloroethylsulfanyl)ethyl hexanoate (B1226103) were found. Such simulations could provide insights into the conformational preferences, intermolecular interactions, and behavior of the molecule in various environments, but this area remains unexplored for this compound.

Applications and Material Science Research

Utilization as Chemical Intermediates in Organic Synthesis

The 2-(2-chloroethylsulfanyl)ethyl moiety in 2-(2-Chloroethylsulfanyl)ethyl hexanoate (B1226103) serves as a versatile reactive handle, making the compound a potentially valuable intermediate in organic synthesis. The presence of both a sulfur atom and a chlorine atom allows for a range of chemical transformations. The sulfur atom can act as a nucleophile, while the chlorine is a good leaving group, facilitating substitution reactions.

This structural motif is analogous to that found in sulfur mustards, such as bis(2-chloroethyl) sulfide (B99878), and half-mustards like 2-chloroethyl ethyl sulfide. wikipedia.orgwikipedia.org The chemistry of these compounds is characterized by intramolecular cyclization to form highly reactive sulfonium (B1226848) ions, which are potent alkylating agents. sdstate.edu This reactivity can be harnessed for the synthesis of more complex molecules. For instance, the chloroethyl group can be displaced by various nucleophiles to introduce new functional groups. The sulfide linkage itself can be oxidized to sulfoxides or sulfones, further diversifying the range of potential products.

The hexanoate ester portion of the molecule can also participate in reactions such as hydrolysis, transesterification, or reduction, adding to the compound's versatility as a synthetic building block.

Potential in Polymer and Material Science

The dual functionality of 2-(2-Chloroethylsulfanyl)ethyl hexanoate makes it an intriguing candidate for applications in polymer and material science, where the introduction of specific functional groups can tailor the properties of the final material.

Hexanoate esters, and more broadly, esters of medium-chain carboxylic acids, are known for their use as plasticizers and lubricants. Plasticizers are additives that increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). While specific data on this compound as a plasticizer is unavailable, the hexanoate tail suggests it could impart plasticizing properties.

Esters are also widely employed as synthetic lubricants due to their excellent thermal stability and lubricity. The ester functional group contributes to the polarity of the molecule, which can enhance its affinity for metal surfaces, forming a protective lubricating film. The long alkyl chain of the hexanoate group would contribute to the molecule's lubricating properties.

Table 1: General Applications of Hexanoate Esters in Material Science

| Application | Function | Relevant Properties |

| Plasticizers | Increase flexibility and workability of polymers. | Compatibility with polymer matrix, low volatility. |

| Lubricants | Reduce friction between surfaces. | Good thermal stability, high lubricity, appropriate viscosity. |

The reactive chloroethyl sulfide group in this compound offers a pathway for its incorporation into polymer chains, leading to the creation of functional polymers and composites. warwick.ac.ukmdpi.comgoogle.comresearchgate.netrsc.org The chlorine atom can be displaced in nucleophilic substitution reactions, allowing the molecule to be grafted onto existing polymer backbones containing suitable functional groups.

Alternatively, the molecule could potentially act as a monomer or co-monomer in polymerization reactions. mdpi.com For example, the chloroethyl group could be converted to a more reactive functional group suitable for polymerization. The incorporation of the sulfur-containing moiety can introduce desirable properties to the resulting polymer, such as improved refractive index, thermal stability, or affinity for metal surfaces.

The field of sulfur-containing polymers is an active area of research, with applications ranging from advanced optical materials to self-healing polymers. warwick.ac.ukmdpi.comgoogle.comresearchgate.netrsc.org The introduction of a flexible hexanoate side chain via a monomer like this compound could be a strategy to tune the physical and mechanical properties of such materials.

Catalytic Applications as Precursors

Metal carboxylates, including metal hexanoates, are widely used as precursors for the synthesis of catalysts and in materials science. researchgate.net For example, metal 2-ethylhexanoates are common precursors for metal-organic deposition and the synthesis of metal oxide nanoparticles. researchgate.net While there is no specific information on the use of this compound in this context, it is conceivable that it could form metal complexes through its hexanoate group.

The presence of the sulfur-containing side chain could offer additional coordination sites for the metal center, potentially leading to novel catalyst structures and reactivity. The sulfur atom could influence the electronic properties of the metal center or help to stabilize catalytic intermediates.

Table 2: Potential Roles of this compound Moiety in Catalysis

| Component | Potential Role |

| Hexanoate Group | Ligand for metal center, influencing solubility and stability of the precursor. |

| Chloroethylsulfanyl Group | Potential secondary coordination site, modification of electronic properties of the catalyst. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.